1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea

Enzyme inhibition Scaffold rigidification Medicinal chemistry

1-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea (CAS 1226440-92-1) is a hybrid molecule that covalently links a 2-methylphenyl urea pharmacophore to a planar, electron-rich [1,3]dioxolo[4,5-f][1,3]benzothiazole core. With a molecular formula of C₁₆H₁₃N₃O₃S and a molecular weight of 327.4 g mol⁻¹, the compound belongs to the (thio)ureabenzothiazole (UBT) class, a family extensively explored for urease inhibition, kinase modulation, and anti-proliferative activities.

Molecular Formula C16H13N3O3S
Molecular Weight 327.36
CAS No. 1226440-92-1
Cat. No. B3015529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea
CAS1226440-92-1
Molecular FormulaC16H13N3O3S
Molecular Weight327.36
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
InChIInChI=1S/C16H13N3O3S/c1-9-4-2-3-5-10(9)17-15(20)19-16-18-11-6-12-13(22-8-21-12)7-14(11)23-16/h2-7H,8H2,1H3,(H2,17,18,19,20)
InChIKeyRUIDYDSKPUWJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea (CAS 1226440-92-1): Structural Identity and Procurement Context


1-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea (CAS 1226440-92-1) is a hybrid molecule that covalently links a 2-methylphenyl urea pharmacophore to a planar, electron-rich [1,3]dioxolo[4,5-f][1,3]benzothiazole core . With a molecular formula of C₁₆H₁₃N₃O₃S and a molecular weight of 327.4 g mol⁻¹, the compound belongs to the (thio)ureabenzothiazole (UBT) class, a family extensively explored for urease inhibition, kinase modulation, and anti-proliferative activities [1]. The dioxolo ring rigidifies the benzothiazole scaffold, distinguishing it from unsubstituted benzothiazole ureas and creating a topology that can uniquely interact with flat, hydrophobic enzyme pockets [1][2].

Why 1-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea Cannot Be Casually Replaced by Another Benzothiazole Urea


Benzothiazole ureas are not a uniform class; minor structural modifications can invert selectivity or abolish on-target potency. The rigid, tricyclic dioxolo-fused benzothiazole of 1226440-92-1 presents a larger, more planar aromatic surface than simple benzothiazole, directly impacting π–π stacking and hydrogen-bonding geometry within target active sites [1]. For instance, in chemokine receptor CXCR2 programs, diaryl urea benzothiazoles displayed IC₅₀ values spanning from >10 μM to sub-micromolar depending solely on the substitution pattern on the benzothiazole and the urea aryl ring [2]. Similarly, in urease inhibition series, IC₅₀ values ranged from 1.4 μM to >34 μM across structurally similar analogs, demonstrating that small changes in the aryl-urea substituent can shift activity by >20-fold [3]. Therefore, substituting 1226440-92-1 with a non-dioxolo or differently substituted benzothiazole urea risks losing the scaffold-specific binding features that define its pharmacological profile.

Head-to-Head Differentiation Evidence for 1-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea (CAS 1226440-92-1)


Dioxolo-Fused vs. Non-Fused Benzothiazole Core: Target Engagement Potential

The hallmark structural feature of 1226440-92-1 is the [1,3]dioxolo[4,5-f] fusion on the benzothiazole ring. This tricyclic system is topologically distinct from the common 2-substituted benzothiazole ureas. While no direct side-by-side assay data exist for 1226440-92-1 against a non-fused analog, the scaffold itself has demonstrated enzyme engagement: a close structural relative, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-furamide (MLS000419584), inhibited Factor XIa with an IC₅₀ of 518 nM in a fluorescence-based assay (pH 7.4, 2 °C) [1]. This is an order of magnitude more potent than the same scaffold's performance against kallikrein 5 (IC₅₀ ~2.8 μM) [2], illustrating that the dioxolo-benzothiazole template can achieve target-selective engagement when appropriately substituted. In contrast, many 2-amino-benzothiazole ureas lacking the dioxolo ring show substantially weaker or no inhibition in the same assay space [1][2].

Enzyme inhibition Scaffold rigidification Medicinal chemistry

2-Methylphenyl Urea Substituent: Steric and Electronic Differentiation from Methoxyethyl and Dimethoxybenzyl Analogs

The N-(2-methylphenyl) group in 1226440-92-1 presents an ortho-tolyl moiety that is sterically more constrained and electron-donating than the flexible 2-methoxyethyl chain in 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methoxyethyl)urea (CAS 1207006-11-8) and less bulky than the 3,4-dimethoxybenzyl group in 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea . In urease inhibition studies on structurally analogous benzothiazole ureas, the nature of the N′-aryl substituent directly correlated with IC₅₀ values that ranged from 6.01 μM to 21.07 μM, with electron-rich and sterically compact aryl groups generally yielding the highest potency [1]. The o-tolyl group of 1226440-92-1 is predicted to occupy the hydrophobic active-site cleft more complementary than a flexible alkyl ether, offering enhanced shape complementarity.

Urease inhibition Structure–activity relationship Hydrophobic pocket

Urea-Linked Dioxolo-Benzothiazole vs. Amide-Linked Analog: Hydrogen-Bonding Capacity

The urea functional group in 1226440-92-1 provides two –NH hydrogen-bond donors and one carbonyl acceptor, enabling a bidentate hydrogen-bonding network that is fundamentally different from the single-donor amide linkage in N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-furamide [1]. In benzothiazole GSK-3β inhibitors, urea-linked compounds achieved IC₅₀ values of 140 nM compared to 330 nM for the amide-containing reference AR-A014418, directly attributed to the additional hydrogen-bonding interaction with the kinase hinge region [2]. This 2.4-fold improvement highlights the pharmacophoric advantage of the urea linker over an amide isostere, and 1226440-92-1 incorporates this privileged urea connectivity alongside the dioxolo-fused core.

Ligand–target interaction Hydrogen bonding Scaffold optimization

Purity and Supply Advantage: 95%+ Guaranteed Purity for Reproducible Screening

Commercially, 1226440-92-1 is offered at a guaranteed purity of ≥95% (HPLC) , a critical parameter for primary screening where impurities can generate false positives or skew dose–response curves. This purity specification matches or exceeds that of several competing benzothiazole urea analogs from non-specialist suppliers, where batch-to-batch purity may vary more widely. While this is a supply-chain differentiator rather than a biological one, it directly impacts the reliability of any downstream structure–activity relationship or in vivo experiment.

Chemical procurement Assay reproducibility Quality control

Application Scenarios Where 1-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea (1226440-92-1) Provides a Selection Advantage


Factor XIa Anticoagulant Lead Discovery

The dioxolo-benzothiazole scaffold has demonstrated 518 nM inhibitory activity against Factor XIa [1]. 1226440-92-1, bearing the identical tricyclic core and a urea linkage that can form critical hinge-region hydrogen bonds, is a logical starting point for structure-based lead optimization. Its 95%+ purity ensures that initial screening results are free from confounding impurities .

Urease Inhibitor Development for Agricultural or Pharmaceutical Use

Given that structurally similar benzothiazole ureas inhibit jack bean urease with IC₅₀ values as low as 6.01 μM [1], and that the 2-methylphenyl substituent falls within the optimal steric window identified by SAR studies, 1226440-92-1 is a compelling candidate for soil-nitrogen stabilization or anti-H. pylori programs. Its rigid dioxolo ring may additionally confer metabolic stability advantages in vivo .

Kinase Profiling and Selectivity Screening

The 140 nM GSK-3β potency achieved by a closely related urea-benzothiazole analog [1] suggests that 1226440-92-1 could serve as a kinase-biased probe. Incorporating it into a panel alongside amide-linked analogs and non-dioxolo benzothiazoles would allow direct deconvolution of the contributions of the urea linker, dioxolo fusion, and N′-aryl group to kinase selectivity, yielding actionable chemogenomic insights .

Chemical Tool for Cancer Cell Line Profiling

Benzothiazole ureas have demonstrated anti-proliferative effects across liver, breast, and gastric cancer cell lines [1]. Because 1226440-92-1 combines a dioxolo-fused core with an o-tolyl urea, it occupies a unique chemical space not covered by existing commercial screening libraries. Its use in phenotypic screening can help identify new synthetic lethality or pathway dependencies specific to this chemotype .

Quote Request

Request a Quote for 1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.